molecular formula C23H21N3O3S B3550597 N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-4-(benzyloxy)benzamide

N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-4-(benzyloxy)benzamide

Cat. No. B3550597
M. Wt: 419.5 g/mol
InChI Key: YBBVVCMKIYAWHD-UHFFFAOYSA-N
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Description

“N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-4-(benzyloxy)benzamide” is a chemical compound with the molecular formula C16H15N3O2S . It is related to other compounds such as “N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide” and "N-({[4-(acetylamino)phenyl]amino}carbonothioyl)benzamide" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “4-amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex” was achieved by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For example, the structure of “4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide” was determined using X-ray diffraction . The structure of “4-amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex” was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature resulted in the formation of an ion-associate complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2,4-dichlorobenzamide” has a molecular weight of 382.26 and a predicted density of 1.495±0.06 g/cm3 .

Mechanism of Action

The mechanism of action of similar compounds has been investigated. For instance, “CI-994 or N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide]” is an antitumor cytostatic agent that acts as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells .

Future Directions

The future directions for research on similar compounds could include further investigation into their synthesis, characterization, and potential applications. For example, the synthesis of “4-amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex” could be optimized, and its antibacterial activity could be further explored .

properties

IUPAC Name

N-[4-(acetylcarbamothioylamino)phenyl]-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-16(27)24-23(30)26-20-11-9-19(10-12-20)25-22(28)18-7-13-21(14-8-18)29-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,25,28)(H2,24,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBVVCMKIYAWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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